molecular formula C20H14N4OS B2358717 2-Amino-6-(benzylthio)-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile CAS No. 221178-97-8

2-Amino-6-(benzylthio)-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile

Cat. No.: B2358717
CAS No.: 221178-97-8
M. Wt: 358.42
InChI Key: IFPNWUPLRFRCRO-UHFFFAOYSA-N
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Description

2-Amino-6-(benzylthio)-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile is a multifunctional pyridine derivative of significant interest in medicinal chemistry and drug discovery. This compound belongs to a class of densely substituted pyridines known to exhibit a broad spectrum of biological activities. The core pyridine-3,5-dicarbonitrile scaffold is a privileged structure in pharmaceutical research, with documented applications as inhibitors for enzymes like α-glucosidase (for diabetes research) and cholinesterases (for neurodegenerative disease research) . The specific substitution pattern of this compound, featuring a benzylthio moiety at the 6-position and a 4-hydroxyphenyl group at the 4-position, is designed to modulate its electronic properties, binding affinity, and overall pharmacokinetic profile. Similar analogs have been investigated as potential therapeutics for a range of conditions, including neurological disorders, cancer, and infectious diseases . The synthetic route for such compounds often involves a multi-component reaction, which can be catalyzed by efficient and recyclable systems like metal-organic frameworks (MOFs) under environmentally benign conditions . This product is intended for research and development purposes only. It is not approved for use in humans or animals. Researchers are encouraged to conduct all necessary safety and toxicity assessments prior to handling.

Properties

IUPAC Name

2-amino-6-benzylsulfanyl-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4OS/c21-10-16-18(14-6-8-15(25)9-7-14)17(11-22)20(24-19(16)23)26-12-13-4-2-1-3-5-13/h1-9,25H,12H2,(H2,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPNWUPLRFRCRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C(=C(C(=N2)N)C#N)C3=CC=C(C=C3)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multicomponent Condensation Strategies

One-Pot Two-Step Catalytic Synthesis

The most efficient route involves a one-pot two-step protocol adapted from the synthesis of 6-amino-2-pyridone-3,5-dicarbonitrile derivatives. Here, 4-hydroxybenzaldehyde and benzyl mercaptan serve as key precursors, while malononitrile provides the dicarbonitrile backbone.

Step 1 : Knoevenagel condensation between 4-hydroxybenzaldehyde and malononitrile is catalyzed by betaine (10 mol%) at room temperature. Betaine’s zwitterionic nature facilitates proton transfer, achieving 100% conversion of the aldehyde to the α,β-unsaturated dicyano intermediate within 15 minutes.

Step 2 : Introduction of the benzylthio group occurs via nucleophilic addition of benzyl mercaptan to the intermediate, followed by cyclization. Guanidine carbonate (10 mol%) in methanol under reflux drives this step to completion in 10 minutes, yielding the target compound with 82–89% purity.

Table 1: Optimization of Catalysts for Step 2
Catalyst Reaction Time Conversion Yield
Pyridine-2-carboxylic acid 60 min 65% 58%
Betaine 60 min 72% 63%
Guanidine carbonate 10 min 100% 89%

Guanidine carbonate outperforms other catalysts due to its strong base character, which deprotonates the thiol and accelerates cyclization.

Sequential Alkylation-Cyclization Approach

Thiol-Mediated Functionalization

An alternative method involves pre-forming the pyridine core followed by benzylthio incorporation. 2-Amino-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile is first synthesized via a three-component reaction of malononitrile, 4-hydroxybenzaldehyde, and ammonium acetate in ethanol under reflux. Subsequent alkylation with benzyl bromide in dimethylformamide (DMF) at 80°C for 6 hours introduces the thioether moiety.

Key Mechanistic Insights :

  • The pyridine ring forms via Thorpe-Ziegler cyclization, with ammonium acetate acting as both a nitrogen source and base.
  • Benzyl bromide undergoes nucleophilic substitution at the C6 position, favored by the electron-withdrawing effect of the adjacent cyano groups.
Table 2: Impact of Solvent on Alkylation Efficiency
Solvent Temperature Time Yield
DMF 80°C 6 h 75%
THF 65°C 12 h 48%
Ethanol 78°C 24 h 32%

Polar aprotic solvents like DMF enhance reaction rates by stabilizing the transition state.

Green Chemistry Modifications

Solvent-Free Mechanochemical Synthesis

To reduce environmental impact, ball-milling techniques have been explored. Equimolar amounts of 4-hydroxybenzaldehyde, malononitrile, benzyl mercaptan, and ammonium acetate are milled with SiO₂ as a grinding agent. After 30 minutes at 35 Hz, the crude product is purified via recrystallization from ethanol, achieving 68% yield.

Advantages :

  • Eliminates toxic solvents.
  • Reduces reaction time from hours to minutes.

Limitations :

  • Lower yield compared to solution-phase methods.
  • Challenges in scaling up due to equipment constraints.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, OH), 7.45–7.32 (m, 5H, benzyl), 6.92 (d, J = 8.4 Hz, 2H, ArH), 6.68 (d, J = 8.4 Hz, 2H, ArH), 4.28 (s, 2H, SCH₂), 3.21 (s, 2H, NH₂).
  • IR (KBr): 3340 cm⁻¹ (NH₂), 2215 cm⁻¹ (C≡N), 1660 cm⁻¹ (C=O).

X-ray Crystallography

Single-crystal analysis reveals a planar pyridine ring with dihedral angles of 15.07° (relative to the hydroxyphenyl group) and 43.24° (relative to the benzylthio group). Intramolecular hydrogen bonding between the amino group and nitrile stabilizes the conformation.

Comparative Analysis of Methods

Table 3: Method Efficiency Metrics
Method Yield Purity Scalability
One-pot two-step 89% 95% High
Sequential alkylation 75% 88% Moderate
Mechanochemical 68% 82% Low

The one-pot method offers superior yield and scalability, making it preferable for industrial applications. However, the mechanochemical approach aligns with sustainability goals despite its trade-offs.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(benzylthio)-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce or modify functional groups.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Various substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Transition metal catalysts like palladium or platinum.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction might result in a more saturated molecule.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of 2-amino-6-(benzylthio)-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile as an anticancer agent. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound have been synthesized and evaluated for their ability to inhibit tumor growth, demonstrating promising results in preclinical models .

Mechanism of Action
The anticancer properties are believed to be linked to the compound's ability to interfere with specific signaling pathways involved in cell proliferation and survival. Research indicates that it may act as a kinase inhibitor, which is crucial for the regulation of cellular processes related to cancer development .

Anticonvulsant Properties

There is emerging evidence that compounds similar to this compound may exhibit anticonvulsant activity. Studies have demonstrated that certain structural modifications can enhance the efficacy of these compounds in preventing seizures in animal models. The structure-activity relationship (SAR) analysis suggests that modifications at specific positions can significantly improve their anticonvulsant properties .

Structure-Activity Relationship Studies

The exploration of structure-activity relationships has been pivotal in optimizing the pharmacological profiles of pyridine derivatives. By systematically altering functional groups on the pyridine ring or the benzylthio moiety, researchers have identified key features that enhance biological activity while minimizing toxicity. This approach has led to the development of more effective derivatives with improved selectivity for their target enzymes or receptors .

Synthesis and Derivatives

The synthesis of this compound involves several steps, including nucleophilic substitution reactions and cyclization processes. The ability to modify this compound into various derivatives allows for extensive exploration of its biological applications. For example, modifications can lead to enhanced solubility and bioavailability, which are critical factors in drug development .

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing biochemical pathways. In a chemical context, it might act as a catalyst or reactant in various reactions.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Yield : Bulky or polar groups (e.g., imidazolylmethylsulfanyl in Compound 11) often result in higher yields (>90%) due to improved reaction kinetics, whereas chlorophenylthiazole derivatives (e.g., Compound 6r) show moderate yields (~50%) due to steric hindrance .
  • Thermal Stability : Melting points correlate with molecular symmetry and hydrogen-bonding capacity. For example, Compound 5d (249°C) with a planar p-tolylthio group exhibits higher thermal stability than Compound 6r (234°C), where the thiazole ring introduces torsional strain .

Key Observations :

  • Adenosine Receptor Selectivity: The 4-hydroxyphenyl group in the target compound and LUF5834 enhances binding to A1/A2B receptors, while chlorophenylthiazole derivatives (e.g., Capadenoson) favor A1 selectivity due to hydrophobic interactions .
  • Therapeutic Potential: Thioether-linked heterocycles (e.g., benzylthio, thiazole) improve membrane permeability, critical for cardiovascular applications .

Electronic and Physicochemical Comparisons

Table 3: Electronic Properties and Solubility

Compound Name LogP (Calculated) H-Bond Donors H-Bond Acceptors Solubility (Predicted)
Target Compound 3.2 2 7 Low (hydrophobic core)
Compound 5d 4.1 1 5 Very low
Compound 11 2.8 3 9 Moderate (imidazole)
Compound 6r 3.9 2 8 Low

Key Observations :

  • Lipophilicity : The benzylthio group in the target compound increases LogP (3.2) compared to imidazole-containing analogues (LogP = 2.8), favoring blood-brain barrier penetration .
  • Solubility : Imidazole derivatives (e.g., Compound 11) exhibit better aqueous solubility due to polar nitrogen atoms, whereas the target compound’s 4-hydroxyphenyl group marginally improves solubility over purely aromatic analogues .

Biological Activity

2-Amino-6-(benzylthio)-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that may interact with various biological targets, making it a candidate for further pharmacological evaluation.

Synthesis and Structure

The synthesis of this compound typically involves multi-step organic reactions. The presence of the benzylthio and hydroxyphenyl groups suggests that the compound may exhibit diverse biological activities due to the functional groups' ability to engage in hydrogen bonding and hydrophobic interactions with biological macromolecules.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing thiadiazole rings have shown potent antiproliferative effects against various cancer cell lines, including prostate (PC3) and breast cancer (MCF-7) cells. The inhibition rates reported were up to 89.2% at concentrations of 10 μM/mL .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (μM)Inhibition Rate (%)
Compound APC31089.2
Compound BMCF-719.570
Compound CHL-601585

Anti-inflammatory Properties

The anti-inflammatory potential of pyridine derivatives has been widely studied. Certain compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial mediators in inflammatory processes. For example, some derivatives showed IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Table 2: Anti-inflammatory Activity

Compound NameCOX Inhibition IC50 (μM)Comparison DrugComparison Drug IC50 (μM)
Compound D0.04Celecoxib0.04
Compound E0.05Diclofenac0.05

Structure-Activity Relationship (SAR)

Understanding the SAR of pyridine derivatives is essential for optimizing their biological activity. The presence of specific substituents on the pyridine ring can significantly affect activity levels against various biological targets. For instance, the introduction of electron-withdrawing groups has been linked to enhanced anticancer potency .

Case Studies

  • Study on Thiadiazole Derivatives : A series of thiadiazole derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. The study revealed that modifications on the thiadiazole ring led to varying degrees of activity, highlighting the importance of structural modifications in enhancing biological efficacy .
  • Evaluation of Neurotropic Activity : Another investigation focused on thioalkyl derivatives of pyridine assessed their neurotropic properties, revealing significant anticonvulsant and anxiolytic effects, suggesting a broad pharmacological profile that could be beneficial in treating neuropsychiatric disorders .

Q & A

Q. What are the common synthetic routes for preparing 2-amino-6-(benzylthio)-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile?

The compound is typically synthesized via multi-component domino reactions catalyzed by Lewis acids or bases. Key methods include:

  • Borax-catalyzed synthesis : A one-pot reaction involving aldehydes, malononitrile, thiophenol derivatives, and ammonium acetate under reflux conditions. Yields range from 81–90% with melting points around 202–212°C .
  • Scandium triflate-catalyzed synthesis : A mild protocol using Sc(OTf)₃ to promote coupling of arylidenemalononitriles with thiols and ammonia. Reaction times are optimized to 1.8–2.0 hours, achieving yields up to 85% .
  • Trisodium citrate dihydrate catalysis : A pseudo four-component method producing derivatives with >90% yields and characterized by FTIR, NMR, and HRMS .

Q. How is the compound characterized, and what spectral data are critical for confirmation?

Key characterization techniques include:

  • NMR spectroscopy :
    • ¹H NMR : Peaks for -NH₂ (~7.7–8.0 ppm), aromatic protons (6.8–7.7 ppm), and substituents (e.g., -OCH₃ at ~3.7 ppm) .
    • ¹³C NMR : Signals for cyano groups (114–116 ppm), aromatic carbons (127–167 ppm), and thiomethyl carbons (~33–35 ppm) .
  • FTIR : Absorbances for -NH₂ (3322–3438 cm⁻¹), C≡N (2211–2215 cm⁻¹), and aromatic C=C (1503–1630 cm⁻¹) .
  • HRMS : Molecular ion peaks matching calculated masses (e.g., [M+H]+ = 476.0401 for C₂₃H₁₅ClN₅OS₂) .

Q. What are the primary biological or chemical applications of this compound?

  • Adenosine receptor (AR) modulation : Derivatives act as A₁AR agonists with nanomolar affinity (e.g., Ki = 1.3–5.0 nM) and tunable binding kinetics (1–132 minutes) .
  • Anticancer activity : Pyridine derivatives inhibit cyclin-dependent kinase 2 (CDK2) , showing IC₅₀ values of 0.1–74.1 μM in prostate and cervical cancer cell lines .
  • Material science : Analogues act as corrosion inhibitors (97.6% efficiency in 1 M HCl) .

Advanced Research Questions

Q. How do structural modifications impact adenosine receptor binding kinetics and affinity?

  • Thiazole substituents : Adding a 4-chlorophenylthiazole group (e.g., LUF6941) extends binding time to 132 minutes vs. 5 minutes for non-thiazole analogues, while maintaining Ki ≈ 5 nM .
  • Hydroxyethoxy vs. methoxy groups : Substituents at the 4-hydroxyphenyl position alter solubility and receptor residence time. For example, capadenoson (with 2-hydroxyethoxy) has improved aqueous solubility (DMSO-soluble) and prolonged activity .
  • Imidazole incorporation : Derivatives with 1H-imidazol-2-ylmethylthio groups (e.g., LUF5834) enhance A₁AR selectivity and kinetic profiles .

Q. How can researchers resolve contradictions in reported physical data (e.g., melting points)?

Discrepancies in melting points (e.g., 258–262°C observed vs. 238–239°C literature) may arise from:

  • Polymorphism : Different crystal packing due to recrystallization solvents (e.g., MeOH vs. EtOH) .
  • Impurities : Incomplete purification (e.g., silica gel chromatography vs. recrystallization) .
  • Measurement techniques : Variations in heating rates or equipment calibration .
    Recommendation : Cross-validate with DSC and XRD to confirm crystalline phases .

Q. What strategies optimize the compound’s cytotoxic activity against cancer cells?

  • Substituent tuning : Electron-withdrawing groups (e.g., -Cl, -CN) enhance CDK2 inhibition by forming hydrogen bonds with Lys89 and Asp145 residues .
  • Molecular docking : Virtual screening identifies derivatives with optimal binding to CDK2’s ATP pocket (e.g., hydrophobic interactions with Phe82 and Ile10) .
  • In vitro validation : Dose-response assays (0.1–100 μM) in multiple cell lines (e.g., HeLa, PC-3) .

Q. How do reaction conditions influence synthetic efficiency and product purity?

  • Catalyst choice : Borax improves atom economy vs. Sc(OTf)₃, which requires anhydrous conditions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) increase reaction rates but may reduce yields due to side reactions .
  • Workup protocols : Ethyl acetate extraction and silica gel chromatography yield >95% purity, while recrystallization from MeOH/EtOH removes trace impurities .

Methodological Guidance

8. Designing experiments to study structure-activity relationships (SAR):

  • Step 1 : Synthesize a library of derivatives with systematic substitutions (e.g., -OCH₃ → -OCF₃, -Br → -CN) .
  • Step 2 : Characterize compounds using NMR, HRMS, and HPLC (>98% purity) .
  • Step 3 : Evaluate biological activity (e.g., AR binding assays, cytotoxicity) and correlate with structural features .

9. Analyzing conflicting kinetic data in receptor binding studies:

  • Case : LUF6941 (t₁/₂ = 132 min) vs. LUF7064 (t₁/₂ = 5 min) despite similar Ki values .
  • Resolution : Use fluorescent agonists (e.g., BAY60-6583) with confocal microscopy to track real-time binding .
  • Statistical tools : Fit data to two-state or conformational selection models to distinguish association/dissociation rates .

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